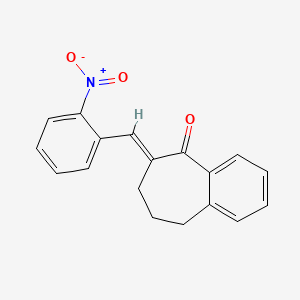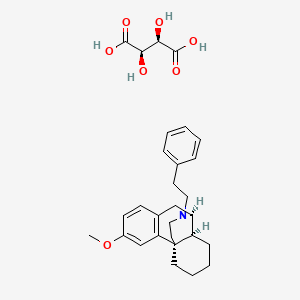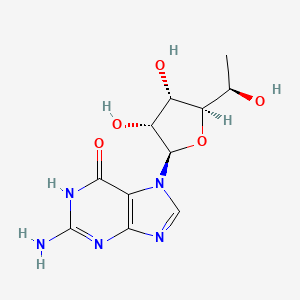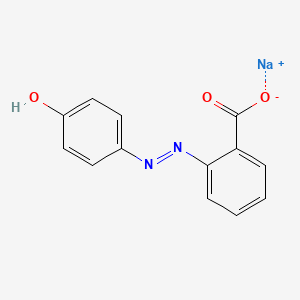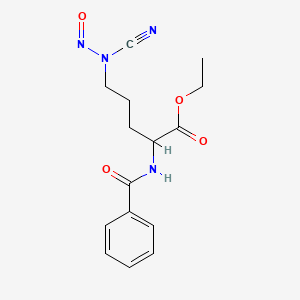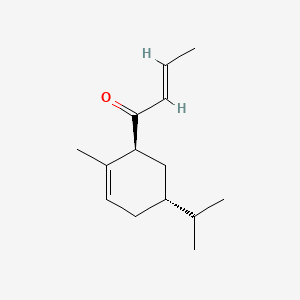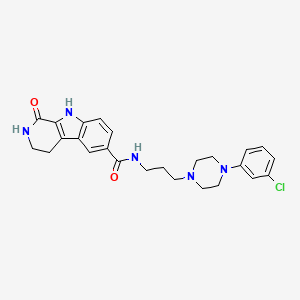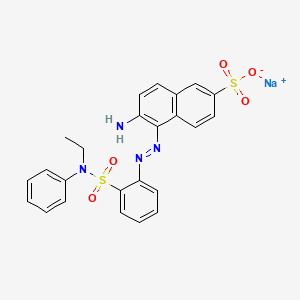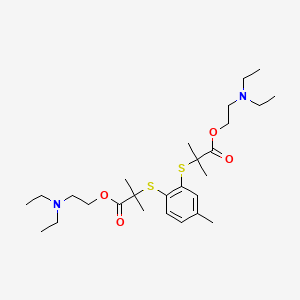
Propionic acid, 2,2'-((4-methyl-o-phenylene)dithio)bis(2-methyl-, bis(2-(diethylamino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sch 1630 is a chemical compound with the molecular formula C27H46N2O4S2 . It contains a total of 81 atoms, including 46 hydrogen atoms, 27 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, esters, tertiary amines, and sulfides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aromatic Ring Formation: This can be achieved through Friedel-Crafts alkylation or acylation.
Esterification: This involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Introduction of Sulfide Groups: This can be done through the reaction of thiols with alkyl halides.
Industrial Production Methods
Industrial production methods for Sch 1630 would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
Sch 1630 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings in Sch 1630 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Sch 1630 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Sch 1630 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that Sch 1630 can modulate various biochemical processes through its unique chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sch 1629: A structurally similar compound with slight variations in its molecular formula.
Sch 1631: Another related compound with different functional groups.
Uniqueness
Sch 1630 is unique due to its specific combination of aromatic rings, esters, tertiary amines, and sulfides. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
96971-69-6 |
|---|---|
Formule moléculaire |
C27H46N2O4S2 |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-[2-[1-[2-(diethylamino)ethoxy]-2-methyl-1-oxopropan-2-yl]sulfanyl-4-methylphenyl]sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C27H46N2O4S2/c1-10-28(11-2)16-18-32-24(30)26(6,7)34-22-15-14-21(5)20-23(22)35-27(8,9)25(31)33-19-17-29(12-3)13-4/h14-15,20H,10-13,16-19H2,1-9H3 |
Clé InChI |
ZHCBKZNAOBXLDO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C)(C)SC1=C(C=C(C=C1)C)SC(C)(C)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



